molecular formula C6H6Se B7769099 Selenophenol CAS No. 57880-10-1

Selenophenol

Cat. No.: B7769099
CAS No.: 57880-10-1
M. Wt: 157.08 g/mol
InChI Key: WDODWFPDZYSKIA-UHFFFAOYSA-N
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Description

Selenophenol (C₆H₅SeH), also known as benzeneselenol, is an organoselenium compound characterized by a selenium atom replacing the oxygen in phenol. It has a molecular weight of 157.07 g/mol and a density of 1.479 g/mL at 25°C . This compound is highly reactive, air-sensitive (oxidizing to diphenyl diselenide), and typically handled under inert conditions .

Properties

IUPAC Name

benzeneselenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Se/c7-6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODWFPDZYSKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SeH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-96-5, 57880-10-1
Record name Benzeneselenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC229609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Classical Phenylmagnesium Bromide Route

The most established method for selenophenol synthesis involves the reaction of phenylmagnesium bromide (PhMgBr) with elemental selenium. This two-step process begins with the formation of phenylselenomagnesium bromide (PhSeMgBr), followed by acid hydrolysis to yield this compound. The reaction proceeds as follows:

PhMgBr+SePhSeMgBr\text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr}
PhSeMgBr+HClPhSeH+MgBrCl\text{PhSeMgBr} + \text{HCl} \rightarrow \text{PhSeH} + \text{MgBrCl}

Key Considerations :

  • Selenium Purity : Elemental selenium must be freshly prepared to avoid oxidation byproducts.

  • Solvent Selection : Diethyl ether or tetrahydrofuran (THF) is typically used to stabilize the Grignard intermediate.

  • Yield : Reported yields range from 60–75%, though the product’s sensitivity to aerial oxidation necessitates in situ generation for downstream applications.

Industrial Adaptations and Limitations

While scalable, this method faces challenges:

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent protonation of PhMgBr.

  • Byproduct Formation : Over-reduction of selenium can lead to diselenides (PhSeSePh), detectable by yellow discoloration.

Reduction of Diphenyldiselenide

In Situ Generation via Sodium Borohydride

This compound is frequently prepared by reducing diphenyldiselenide (PhSeSePh) with sodium borohydride (NaBH₄) in alcoholic solvents:

PhSeSePh+2NaBH42PhSeNa++H2+2BH3\text{PhSeSePh} + 2 \text{NaBH}4 \rightarrow 2 \text{PhSe}^- \text{Na}^+ + \text{H}2 + 2 \text{BH}_3
PhSeNa++HClPhSeH+NaCl\text{PhSe}^- \text{Na}^+ + \text{HCl} \rightarrow \text{PhSeH} + \text{NaCl}

Optimization Insights :

  • Solvent Effects : Ethanol or isopropanol enhances solubility of NaBH₄, achieving >90% diselenide conversion.

  • Acid Quench : Hydrochloric acid is preferred over sulfuric acid to minimize selenol oxidation.

Practical Advantages

This method is favored for its simplicity and compatibility with sensitive substrates, as the diselenide serves as a stable precursor.

Seleno Newman–Kwart Rearrangement

Three-Step Conversion of Phenols

A groundbreaking approach involves converting phenols to selenophenols via O-to-Se aryl migration (Figure 1):

  • Selenocarbamate Formation : Phenols react with N-(dichloromethylene)-N-methylmethanaminium chloride and selenium to form O-aryl selenocarbamates.

  • Thermal Rearrangement : Heating to 130°C induces rearrangement to Se-aryl selenocarbamates.

  • Hydrolysis : Basic hydrolysis yields this compound, isolated as the diselenide.

Substrate Scope :

Phenol DerivativeYield (%)Conditions
4-Nitrophenol71CH₂Cl₂, reflux
2-Methoxyphenol58Neat, 130°C

Mechanistic Rationale

The rearrangement proceeds through a four-membered cyclic transition state, analogous to the sulfur-based Newman–Kwart reaction but with lower activation energy due to selenium’s polarizability.

Historical and Alternative Methods

Selenium Tetrachloride Approach

The inaugural synthesis (1888) employed selenium tetrachloride (SeCl₄) and aluminum chloride (AlCl₃) in benzene:

C6H6+SeCl4AlCl3C6H5SeCl3C6H5SeH\text{C}6\text{H}6 + \text{SeCl}4 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{SeCl}3 \rightarrow \text{C}6\text{H}_5\text{SeH}

Drawbacks : Poor yields (<30%) and hazardous SeCl₄ handling limit its utility.

Electrophilic Selenenylation

Rarely used, this method involves direct selenenylation of arenes using H₂Se gas under acidic conditions. However, toxicity and low regioselectivity hinder adoption.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

MethodReagentsYield (%)AdvantagesLimitations
GrignardPhMgBr, Se60–75High purityMoisture-sensitive
Diselenide ReductionNaBH₄, PhSeSePh80–90ScalableRequires diselenide precursor
Newman–KwartPhenol, Se, NaBH₄50–71Functional group toleranceMulti-step synthesis
SeCl₄ HistoricalSeCl₄, AlCl₃<30Historical significanceLow yield, hazardous

Scientific Research Applications

Organic Synthesis

Selenophenol is a versatile reagent in organic synthesis, particularly in the formation of selenides and selenoesters. Its reactivity allows it to participate in various chemical transformations:

  • Synthesis of Selenides : this compound can react with alkyl halides to form selenides through nucleophilic substitution reactions. This process is essential for synthesizing organoselenium compounds that exhibit biological activity .
  • Seleno-Michael Reactions : this compound can act as a nucleophile in Michael addition reactions, enabling the formation of complex molecular architectures. These reactions are valuable for constructing biologically relevant molecules .

Materials Science

In materials science, this compound derivatives have been explored for their electronic and optical properties:

  • Conductive Polymers : this compound can be incorporated into polymer matrices to enhance conductivity. The incorporation of selenium into polymer structures can lead to improved electronic properties, making these materials suitable for applications in organic electronics and photovoltaics .
  • Photonic Applications : this compound-based compounds have been investigated for their potential use in photonic devices due to their ability to absorb and emit light efficiently. Their unique optical properties make them candidates for applications in sensors and light-emitting devices .

Medicinal Chemistry

This compound and its derivatives have shown promise in medicinal chemistry, particularly due to their biological activities:

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial for developing therapeutic agents targeting diseases associated with oxidative damage .
  • Anticancer Activity : Some studies suggest that this compound derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .

Case Study 1: Antioxidant Activity

A study demonstrated that a this compound derivative significantly scavenged reactive oxygen species (ROS) in vitro, indicating its potential as an antioxidant agent. This property could be harnessed for therapeutic applications in conditions characterized by oxidative stress, such as diabetes and cardiovascular diseases .

Case Study 2: Anticancer Mechanism

In another investigation, a this compound derivative was shown to inhibit the proliferation of cancer cells through ROS-mediated pathways. The study highlighted the compound's ability to induce apoptosis selectively in malignant cells without affecting normal cells .

Mechanism of Action

Selenophenol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Chemical Properties

Acidity and Reactivity
Property Selenophenol (C₆H₅SeH) Thiophenol (C₆H₅SH) Phenol (C₆H₅OH)
pKa ~5–6 (estimated) ~6.5 ~10
Bond Length C–Se: 1.91 Å C–S: 1.82 Å C–O: 1.40 Å
Oxidation Rapid (→ Ph₂Se₂) Moderate (→ Ph₂S₂) Slow (→ quinones)
  • This compound’s lower pKa compared to phenol and thiophenol enhances its nucleophilicity, making it effective in Mitsunobu reactions and selenoester formation .
  • The longer C–Se bond (vs. C–S or C–O) increases polarizability, influencing ligand interactions in quantum dot (QD) surface chemistry .
Stability
  • This compound oxidizes rapidly in air, necessitating inert handling . Thiophenol is less oxidation-prone, while phenol is relatively stable .
Photovoltaics
  • In non-fullerene acceptors (NFAs), this compound substitution (e.g., STIC) red-shifts absorption by ~50 nm compared to thiophene-based analogs (4TIC) but reduces external quantum efficiency (EQE) due to charge recombination .
  • This compound derivatives in PCBM analogs exhibit higher thermal stability than thiophene or furan variants .
Phosphorescent Materials
  • Substituting this compound into phenothiazine (ACN-Se-PTZ) enhances spin-orbit coupling, yielding room-temperature phosphorescence with lifetimes up to 269.93 ms (vs. 138.19 ms for sulfur analogs) .
Detoxification
  • This compound-derived selenol intermediates (e.g., from ebselen) bind MeHg, forming excretable complexes. Thiophenol’s thiols are less effective due to lower nucleophilicity .
Toxicity
  • This compound is less environmentally persistent than chlorophenols (e.g., 2,4-dichlorophenol) but requires careful disposal due to selenium’s toxicity .

Biological Activity

Selenophenol, a compound containing selenium in a phenolic structure, has garnered interest due to its unique biological activities. This article delves into the various aspects of this compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C6_6H6_6SeO) features a selenium atom replacing the sulfur in thiophenol. Its structure is characterized by a five-membered ring containing selenium, contributing to its distinct chemical behavior compared to other organosulfur compounds. The presence of the selenium atom enhances its reactivity and potential biological effects.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound could effectively reduce reactive oxygen species (ROS) levels in vitro, highlighting its potential as a protective agent against oxidative damage .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound and its derivatives. For instance, a series of selenophene-based chalcone analogs were synthesized, revealing promising anticancer activity against human colorectal adenocarcinoma (HT-29) cells. Among these compounds, some exhibited IC50_{50} values as low as 19.98 μM, indicating potent cytotoxic effects . Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways and caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Modulation : this compound participates in redox reactions, which can modulate cellular signaling pathways involved in apoptosis and cell survival.
  • Gene Expression Regulation : It has been shown to influence the expression of genes related to oxidative stress response and apoptosis .
  • Inhibition of Histone Deacetylases (HDACs) : Similar to other organoselenium compounds, this compound may act as an HDAC inhibitor, leading to increased acetylation of histones and altered gene expression profiles associated with cancer progression .

Case Studies and Research Findings

A comprehensive review highlighted the role of selenium compounds, including this compound, in various biological contexts. For example, in animal models, selenium deficiency has been linked to increased susceptibility to oxidative stress-related diseases . Additionally, clinical studies have suggested that adequate selenium intake may correlate with reduced cancer incidence in certain populations .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis
HDAC InhibitionAlters histone acetylation
Gene RegulationModulates oxidative stress genes

Q & A

How can researchers ensure reproducibility in selenophenol synthesis protocols?

Reproducibility hinges on meticulous documentation of reaction conditions, including stoichiometric ratios, solvent purity, temperature gradients, and catalyst loadings. For example, this compound synthesis via sodium selenide and bromobenzene requires inert atmosphere control (e.g., nitrogen/argon) to prevent oxidation . Include step-by-step characterization data (e.g., NMR, FT-IR) for intermediates and final products, and validate purity via HPLC or elemental analysis . Cross-reference protocols with peer-reviewed studies to identify deviations (e.g., alternative reducing agents or solvent systems) .

What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • NMR Spectroscopy : 77Se^{77}\text{Se} NMR is critical for probing selenium environments, with chemical shifts sensitive to substituent effects (e.g., electron-withdrawing groups shift signals upfield) .
  • X-ray Crystallography : Resolves bond lengths and angles, clarifying selenium’s coordination geometry .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns unique to selenium (e.g., 80Se^{80}\text{Se} abundance) .
    Combine these with DFT calculations to correlate experimental and theoretical data .

How should discrepancies in thermodynamic properties (e.g., pKa, redox potentials) be addressed?

Discrepancies often arise from solvent polarity, measurement techniques, or impurities. For pKa determination:

  • Use potentiometric titrations in anhydrous solvents (e.g., DMSO) to minimize water interference .
  • Compare results with computational methods (e.g., COSMO-RS solvation models) .
    For redox potentials, standardize reference electrodes and validate via cyclic voltammetry across multiple labs .

What computational models predict this compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize ground-state geometries and simulate reaction pathways (e.g., Se–H bond dissociation energies) .
  • Molecular Dynamics (MD) : Model solvent effects on this compound’s nucleophilicity in cross-coupling reactions .
  • Docking Studies : Assess interactions in enzymatic systems (e.g., glutathione peroxidase mimics) . Validate with experimental kinetic data .

What protocols assess this compound’s toxicity in biological studies?

  • In Vitro Assays : Measure IC50_{50} values in cell lines (e.g., HepG2) using MTT assays, controlling for selenium’s pro-oxidant effects .
  • In Vivo Models : Track bioaccumulation in rodent tissues via ICP-MS, noting dose-dependent hepatotoxicity .
  • Comparative Studies : Benchmark against structurally analogous thiophenols to isolate selenium-specific effects .

How do this compound’s electronic properties differ from thiophenol?

  • Electron Density : Selenium’s larger atomic radius and lower electronegativity enhance polarizability, increasing nucleophilicity.
  • Spectroscopic Signatures : Compare 77Se^{77}\text{Se} NMR shifts (~300–500 ppm) with 33S^{33}\text{S} NMR (~0–50 ppm) .
  • Computational Analysis : HOMO-LUMO gaps are narrower in this compound, favoring charge-transfer interactions .

What strategies mitigate selenium volatility during high-temperature reactions?

  • Closed Systems : Use Schlenk lines or autoclaves to retain volatile byproducts .
  • Stabilizing Ligands : Introduce chelating agents (e.g., crown ethers) to reduce selenium sublimation .
  • Low-Temperature Methods : Opt for photochemical or sonochemical activation .

How can this compound’s air sensitivity be managed in kinetic studies?

  • Glovebox Techniques : Conduct experiments under <1 ppm O2_2 .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation .
  • Real-Time Monitoring : Use in situ UV-Vis or Raman spectroscopy to track degradation .

What recent advancements address this compound’s challenges in material science?

  • Polymer Stabilization : Incorporate this compound into conductive polymers (e.g., PEDOT analogs) for enhanced thermal stability .
  • Nanocomposites : Embed selenium moieties in metal-organic frameworks (MOFs) to prevent aggregation .
  • Catalytic Applications : Leverage this compound’s redox activity in hydrogenation or C–Se coupling reactions .

How to integrate experimental and computational data in this compound studies?

  • Multi-Method Validation : Correlate DFT-predicted vibrational frequencies with experimental IR spectra .
  • Error Analysis : Quantify uncertainties using Monte Carlo simulations or Bayesian statistics .
  • Data Repositories : Share raw datasets (e.g., crystallographic CIF files) in supplementary materials for peer validation .

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